molecular formula C39H56ClN3O10S2 B12410481 Maytansinoid DM4 impurity 2-d6

Maytansinoid DM4 impurity 2-d6

Cat. No.: B12410481
M. Wt: 832.5 g/mol
InChI Key: LTLNAIFGVAUBEJ-AOJRJVLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maytansinoid DM4 impurity 2-d6 is a deuterium-labeled derivative of Maytansinoid DM4 impurity 2. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen into drug molecules, which can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research and drug development processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maytansinoid DM4 impurity 2-d6 involves the deuteration of Maytansinoid DM4 impurity 2. Deuteration is typically achieved through the use of deuterium gas or deuterated solvents under specific reaction conditions. The process involves the replacement of hydrogen atoms with deuterium atoms in the molecular structure .

Industrial Production Methods

Industrial production of deuterium-labeled compounds like this compound requires specialized equipment and conditions to ensure the incorporation of deuterium atoms. This often involves the use of high-pressure reactors and deuterated reagents to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

Maytansinoid DM4 impurity 2-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Maytansinoid DM4 impurity 2-d6 has several scientific research applications, including:

Mechanism of Action

Maytansinoid DM4 impurity 2-d6 exerts its effects by incorporating deuterium atoms into its molecular structure, which can alter its pharmacokinetic and metabolic profiles. The molecular targets and pathways involved include interactions with enzymes and receptors that are affected by the presence of deuterium atoms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Maytansinoid DM4 impurity 2-d6 include other deuterium-labeled derivatives of Maytansinoid DM4, such as:

Uniqueness

This compound is unique due to its specific deuterium labeling, which can significantly affect its pharmacokinetic and metabolic profiles compared to its non-deuterated counterparts. This makes it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C39H56ClN3O10S2

Molecular Weight

832.5 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3,3,3-trideuterio-2-[[4-methyl-4-(methyldisulfanyl)pentanoyl]-(trideuteriomethyl)amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24?,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3

InChI Key

LTLNAIFGVAUBEJ-AOJRJVLRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SSC)C([2H])([2H])[2H]

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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